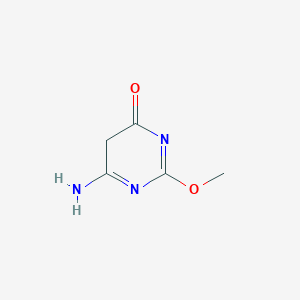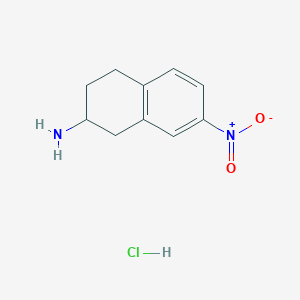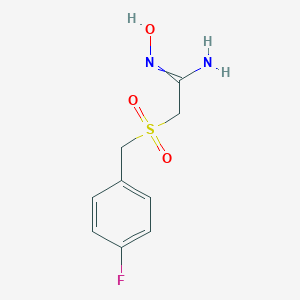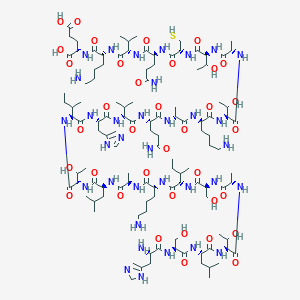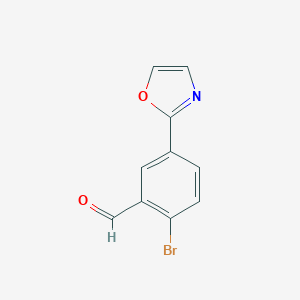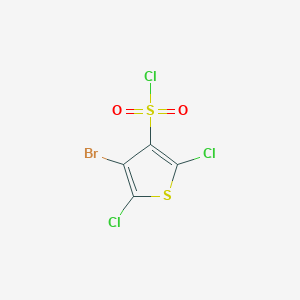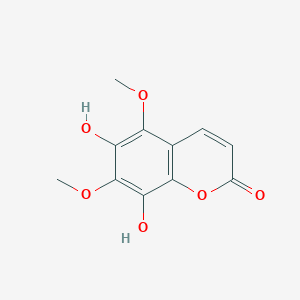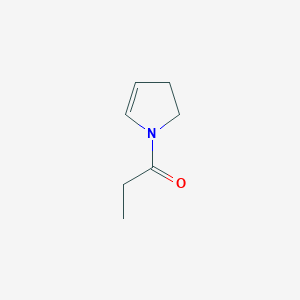
1-(2,3-Dihydropyrrol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propionyl-2-pyrroline is an organic compound with the molecular formula C7H11NO. It is known for its distinctive aroma, often described as a roasted or popcorn-like scent. This compound is a derivative of pyrroline and is structurally characterized by a propionyl group attached to the nitrogen atom of the pyrroline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propionyl-2-pyrroline can be synthesized through various methods. One common approach involves the reaction of Boc-proline with a suitable reagent to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of 1-Propionyl-2-pyrroline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Propionyl-2-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the propionyl group and the pyrroline ring, which can interact with different reagents under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-Propionyl-2-pyrroline, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form reduced derivatives.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Propionyl-2-pyrroline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Propionyl-2-pyrroline exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aroma is primarily due to its ability to bind to olfactory receptors, triggering sensory responses. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
2-Acetyl-1-pyrroline: Known for its similar aroma, often found in baked goods and certain types of rice.
2-Propionyl-1-pyrroline: Another structural isomer with comparable properties and applications.
Uniqueness: 1-Propionyl-2-pyrroline stands out due to its specific structural configuration and the unique combination of the propionyl group with the pyrroline ring. This configuration imparts distinct chemical and sensory properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
185958-72-9 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(2,3-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 |
InChI Key |
DULZYNQGXJKFLM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC=C1 |
Canonical SMILES |
CCC(=O)N1CCC=C1 |
Synonyms |
1H-Pyrrole,2,3-dihydro-1-(1-oxopropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)

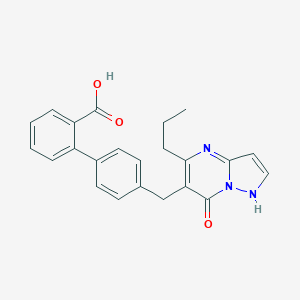
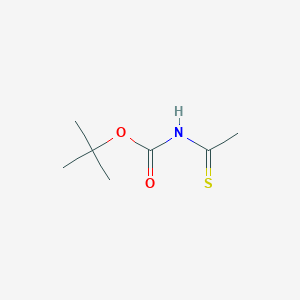
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
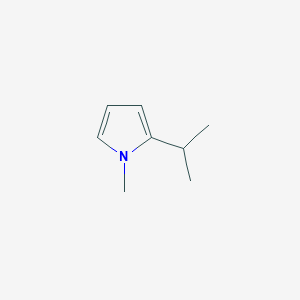
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)
